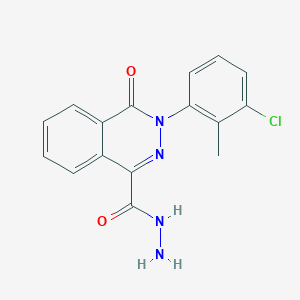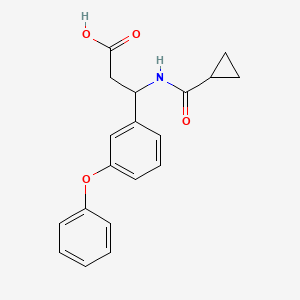
3-(3-Chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-Chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide” is a complex organic molecule. It contains a phthalazine ring, which is a bicyclic compound consisting of two fused benzene and pyridazine rings. Attached to this ring are a chloro-methylphenyl group and a carbohydrazide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role in determining properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activities
3-(3-Chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide and its derivatives have been extensively studied for their potential in various scientific research applications. Notably, the compound has been incorporated into the synthesis of a range of derivatives demonstrating significant biological activities.
Antimicrobial Activity : Research has synthesized derivatives that were evaluated for their in vitro antimicrobial efficacy. These studies provide valuable insights into the design of new antimicrobial agents leveraging the phthalazine carbohydrazide backbone (El-Shamy et al., 2015), (El Rayes et al., 2022).
Anti-inflammatory and Analgesic Activities : The synthesis of novel phthalazinone-based derivatives has shown promising results in anti-inflammatory and analgesic screenings. These findings highlight the potential of phthalazine derivatives in developing new anti-inflammatory drugs (Amr et al., 2007), (Saad et al., 2011).
Cytotoxicity and Anticancer Activities : Some phthalazine derivatives have been screened for cytotoxicity against various cancer cell lines, offering insights into their potential use as anticancer agents. This research direction is particularly promising for the development of targeted cancer therapies (El Rayes et al., 2022).
Molecular Docking Studies
Molecular docking studies have been utilized to understand the interaction of phthalazine derivatives with biological targets. These studies aim to elucidate the mode of action of these compounds at the molecular level, supporting their potential as lead compounds in drug discovery efforts.
- VEGFR2 Inhibition : Derivatives exhibiting promising cytotoxicity have been studied through molecular docking to reveal their potential mechanism of action as VEGFR2 inhibitors, a target relevant in cancer therapy (El Rayes et al., 2022).
Quantum Chemical Studies
Quantum chemical calculations have been performed to assess the chemical reactivity and stability of phthalazine derivatives. These studies provide a theoretical foundation for understanding the electronic properties of these compounds, which is crucial for designing molecules with desired biological activities (El-Shamy et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chloro-2-methylphenyl)-4-oxophthalazine-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-9-12(17)7-4-8-13(9)21-16(23)11-6-3-2-5-10(11)14(20-21)15(22)19-18/h2-8H,18H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUKHXWEVLCSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide](/img/structure/B2834443.png)
![(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2834444.png)

![(2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2834448.png)
![ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2834449.png)
![1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B2834453.png)

![2-[Butan-2-yl-[(2-tert-butyltetrazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2834456.png)
![2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-methylacetamide](/img/structure/B2834458.png)
![2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2834459.png)

![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate](/img/structure/B2834462.png)

![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2834466.png)
